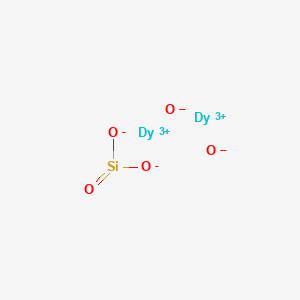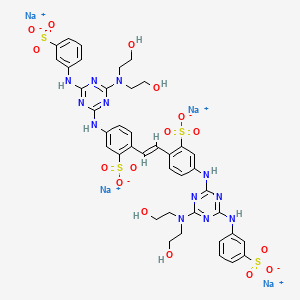![molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexilfenil)isoquinolina]iridio (III) CAS No. 1240249-29-9](/img/new.no-structure.jpg)
Tris[(4-n-hexilfenil)isoquinolina]iridio (III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a metal-organic complex that consists of three ligands of 4-n-hexylphenylisoquinoline coordinated to an iridium ion in the +3 oxidation state . This compound is known for its deep red color and excellent thermal and photostability . It is commonly used in organic light-emitting diodes (OLEDs) due to its strong fluorescence and high quantum yield .
Aplicaciones Científicas De Investigación
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) has a wide range of scientific research applications:
Biology: The compound’s strong fluorescence makes it useful in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Beyond OLEDs, it is also used in photovoltaic devices, electronic displays, and optical sensors.
Mecanismo De Acción
Target of Action
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .
Mode of Action
HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .
Biochemical Pathways
Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .
Pharmacokinetics
It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .
Result of Action
The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .
Action Environment
The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .
Métodos De Preparación
The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) typically involves a ligand exchange reaction. The process begins with the reaction of a palladium complex with an iridium salt in an organic solvent . The reaction conditions must be carefully controlled, and solid-phase extraction techniques are used to purify the final product . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.
Comparación Con Compuestos Similares
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:
Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.
Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.
The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .
Propiedades
Número CAS |
1240249-29-9 |
|---|---|
Fórmula molecular |
C63H69IrN3+3 |
Peso molecular |
1060 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











